An In-depth Technical Guide on trans-2-Enoyl-OPC8-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide on trans-2-Enoyl-OPC8-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Enoyl-OPC8-CoA is a critical intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a pivotal role in regulating growth, development, and defense responses. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological context of trans-2-Enoyl-OPC8-CoA. It includes a summary of its known physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathway and analytical workflows to support further research and drug development endeavors in this area.
Chemical Structure and Properties
trans-2-Enoyl-OPC8-CoA is a long-chain fatty acyl-CoA molecule. Its structure consists of a coenzyme A moiety linked via a thioester bond to an 8-carbon dicarboxylic acid with a cyclopentanone (B42830) ring, which is characteristic of jasmonate precursors.
IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-8-[(1S,2S)-3-oxo-2-(pent-2Z-en-1-yl)cyclopentyl]oct-2-enethioate[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C39H62N7O18P3S | PubChem[1] |
| Average Molecular Weight | 1041.932 g/mol | HMDB |
| Monoisotopic Molecular Weight | 1041.308488441 Da | HMDB |
| XLogP3 | -0.9 | PubChem[1] |
| Physical Description | Solid (Predicted) | HMDB |
| Solubility | Very hydrophobic, practically insoluble in water (Predicted) | HMDB[2] |
Biological Significance: Role in Jasmonic Acid Biosynthesis
trans-2-Enoyl-OPC8-CoA is a key intermediate in the peroxisomal β-oxidation pathway that leads to the synthesis of jasmonic acid (JA). This pathway begins with the precursor 12-oxo-phytodienoic acid (OPDA), which is reduced and then activated to OPC8-CoA. The conversion of OPC8-CoA to trans-2-Enoyl-OPC8-CoA is catalyzed by an acyl-CoA oxidase. Following this step, a series of enzymatic reactions, including hydration, dehydrogenation, and thiolytic cleavage, shorten the octanoate (B1194180) side chain to ultimately yield jasmonic acid.
Signaling Pathway Diagram
The following diagram illustrates the peroxisomal β-oxidation of OPC8-CoA, highlighting the position of trans-2-Enoyl-OPC8-CoA.
Caption: Peroxisomal β-oxidation of OPC8-CoA in jasmonic acid biosynthesis.
Experimental Protocols
The following are detailed, albeit generalized, protocols for the enzymatic synthesis and analysis of trans-2-Enoyl-OPC8-CoA. These methods are based on established procedures for similar acyl-CoA compounds and may require optimization for this specific molecule.
Enzymatic Synthesis of trans-2-Enoyl-OPC8-CoA
This protocol describes the in-vitro synthesis of trans-2-Enoyl-OPC8-CoA from its precursor, OPC8-CoA, using an acyl-CoA oxidase (ACOX).
Materials:
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OPC8-CoA (substrate)
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Recombinant Acyl-CoA Oxidase (ACOX)
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FAD (cofactor)
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Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
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Quenching solution (e.g., 10% acetic acid)
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HPLC-grade solvents (water, acetonitrile, formic acid)
Procedure:
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Prepare a reaction mixture containing the reaction buffer, FAD, and OPC8-CoA.
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Pre-incubate the mixture at the optimal temperature for the ACOX enzyme (typically 25-37 °C).
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Initiate the reaction by adding the ACOX enzyme.
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Incubate the reaction for a defined period (e.g., 30-60 minutes), with gentle agitation.
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Stop the reaction by adding the quenching solution.
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Centrifuge the mixture to pellet any precipitated protein.
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Analyze the supernatant for the presence of trans-2-Enoyl-OPC8-CoA using LC-MS/MS.
Quantification by UPLC-MS/MS
This protocol outlines a method for the quantitative analysis of trans-2-Enoyl-OPC8-CoA in biological samples or from in-vitro reactions.
Instrumentation:
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Ultra-Performance Liquid Chromatography (UPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
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Sample containing trans-2-Enoyl-OPC8-CoA
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Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)
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Extraction solvent (e.g., methanol/water or acetonitrile/water)
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UPLC column (e.g., C18 reversed-phase)
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Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
Procedure:
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Sample Preparation: Extract the sample using the appropriate solvent, including the internal standard. Centrifuge to remove debris.
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UPLC Separation: Inject the extracted sample onto the UPLC system. Elute the analytes using a gradient of the mobile phases.
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MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for trans-2-Enoyl-OPC8-CoA and the internal standard.
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Quantification: Create a standard curve using known concentrations of a purified trans-2-Enoyl-OPC8-CoA standard. Quantify the analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.
Mandatory Visualizations
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction and quantification of trans-2-Enoyl-OPC8-CoA from a biological matrix.
Caption: Workflow for the analysis of trans-2-Enoyl-OPC8-CoA.
Logical Relationship of Synthesis and Analysis
This diagram shows the logical connection between the enzymatic synthesis of trans-2-Enoyl-OPC8-CoA and its subsequent purification and analysis.
Caption: Logical flow from synthesis to analysis of trans-2-Enoyl-OPC8-CoA.
Conclusion
trans-2-Enoyl-OPC8-CoA is a vital, yet under-characterized, metabolite in the biosynthesis of jasmonic acid. This guide provides a foundational resource for researchers by consolidating the available structural and computed physicochemical data, outlining its role in the jasmonate signaling pathway, and presenting actionable, though generalized, experimental protocols. The provided visualizations aim to clarify the complex biological and experimental workflows associated with this molecule. Further research is warranted to determine its precise experimental physicochemical properties and to develop optimized and validated methods for its synthesis and analysis, which will be crucial for advancing our understanding of plant defense mechanisms and for potential applications in drug development.
